2,2',3,3'-Tetrakis(4-methoxyphenyl)-6,6'-biquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups attached to a biquinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzil with o-phenylenediamine under acidic conditions to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline involves its interaction with molecular targets through its quinoxaline core and methoxyphenyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)thiirane
- 2,2’,3,3’-Tetrakis(4-methoxyphenyl)butanedinitrile
Comparison
2,2’,3,3’-Tetrakis(4-methoxyphenyl)-6,6’-biquinoxaline is unique due to its biquinoxaline core, which provides distinct electronic properties compared to other similar compounds. The presence of multiple methoxyphenyl groups also enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C44H34N4O4 |
---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
6-[2,3-bis(4-methoxyphenyl)quinoxalin-6-yl]-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C44H34N4O4/c1-49-33-15-5-27(6-16-33)41-43(29-9-19-35(51-3)20-10-29)47-39-25-31(13-23-37(39)45-41)32-14-24-38-40(26-32)48-44(30-11-21-36(52-4)22-12-30)42(46-38)28-7-17-34(50-2)18-8-28/h5-26H,1-4H3 |
InChI-Schlüssel |
VVWXQXJKRHESNM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)N=C2C8=CC=C(C=C8)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.